molecular formula C6H7NOS B160357 ethanone, 1-(2-thienyl)-, oxime, (1Z)- CAS No. 1956-45-2

ethanone, 1-(2-thienyl)-, oxime, (1Z)-

Cat. No. B160357
CAS RN: 1956-45-2
M. Wt: 141.19 g/mol
InChI Key: HODHTVIKKXGOCP-UHFFFAOYSA-N
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Description

“Ethanone, 1-(2-thienyl)-, oxime, (1Z)-” is a chemical compound with the molecular formula C6H7NOS . It is also known by other names such as “1-(2-thienyl)ethanone oxime” and "1-Thiophen-2-yl-ethanone oxime" . The compound has a molecular weight of 141.19 g/mol.


Molecular Structure Analysis

The molecular structure of “ethanone, 1-(2-thienyl)-, oxime, (1Z)-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .

Scientific Research Applications

Electrosynthesis of Hydrogen Peroxide

Ethanone derivatives, due to their electrochemical properties, have been explored in the electrosynthesis of hydrogen peroxide (H2O2). Electrosynthesis offers a green and efficient route to H2O2, reducing dependence on less environmentally friendly oxidants. This process involves the oxidation of water at anodic catalysts or the partial reduction of oxygen at cathodes featuring noble metal alloys or doped carbon. The study by Perry et al. (2019) details the advancements in catalyst and reactor designs for highly selective H2O2 electrosynthesis, highlighting the potential of ethanone derivatives in optimizing these systems (Perry et al., 2019).

Organic Synthesis and Heterocyclic Compounds

Ethanone, 1-(2-thienyl)-, oxime, (1Z)- and its derivatives serve as key intermediates in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Sainsbury (1991) reviews the synthesis of 1,2-oxazines and related compounds from 3-acyl-1-nitrosopent-1-en-4-ones, demonstrating the chemical versatility and significance of ethanone derivatives in organic synthesis (Sainsbury, 1991).

Photocatalysis and Water Splitting

In the field of renewable energy, ethanone derivatives have been investigated for their role in photocatalytic materials for water splitting, a process critical for hydrogen production. Kudo and Miseki (2009) provide an overview of heterogeneous photocatalyst materials, including those based on ethanone derivatives, for efficient water splitting into hydrogen and oxygen. Such advancements highlight the potential of these compounds in sustainable energy solutions (Kudo & Miseki, 2009).

Metal-Ion Assisted Reactions

The reactivity of ethanone derivatives in the presence of metal ions offers fascinating insights into their applications in coordination chemistry. Yu et al. (1996) review the metal-ion assisted reactions of oximes, including ethanone derivatives, emphasizing their diverse chemistry and potential in synthesizing novel metal complexes with varied applications (Yu, Tudela, & Pombeiro, 1996).

Antioxidant Activity and Oxidative Stress

Research into the antioxidant properties and roles in mitigating oxidative stress of compounds like ethanone derivatives is critical in understanding their potential therapeutic applications. Blokhina, Virolainen, and Fagerstedt (2003) delve into the mechanisms of oxidative stress in plants and the role of antioxidants, including ethanone derivatives, in protecting against environmental stressors. This research underscores the importance of these compounds in biological systems and their potential in developing stress-resistant plant varieties (Blokhina, Virolainen, & Fagerstedt, 2003).

Safety And Hazards

The safety and hazards associated with “ethanone, 1-(2-thienyl)-, oxime, (1Z)-” are not provided in the search results. As with any chemical, appropriate safety precautions should be taken when handling this compound. Consult the Material Safety Data Sheet (MSDS) or other reliable sources for specific safety information .

properties

IUPAC Name

N-(1-thiophen-2-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(7-8)6-3-2-4-9-6/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODHTVIKKXGOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80941341
Record name N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethanone, 1-(2-thienyl)-, oxime, (1Z)-

CAS RN

1956-45-2
Record name 1-(2-Thienyl)ethanone oxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1956-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[1-(Thiophen-2-yl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80941341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-thienyl)ethanone oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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